molecular formula C20H21NO3 B2931611 1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879047-11-7

1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2931611
CAS No.: 879047-11-7
M. Wt: 323.392
InChI Key: CQLUMCNOMHELKQ-UHFFFAOYSA-N
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Description

1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Benzylamine, acetylacetone, and appropriate indole precursors.

    Reaction Steps:

    Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., Lewis acids).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: Halogenation or nitration at specific positions on the indole ring using halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Catalysts: Lewis acids (e.g., AlCl3), transition metal catalysts (e.g., Pd/C).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-hydroxy-5,7-dimethylindole: Lacks the oxopropyl group.

    1-benzyl-3-hydroxy-5,7-dimethyl-2,3-dihydro-1H-indol-2-one: Lacks the oxopropyl group.

    1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indole: Lacks the dihydro-1H-indol-2-one structure.

Uniqueness

1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the oxopropyl group and the dihydro-1H-indol-2-one structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-9-14(2)18-17(10-13)20(24,11-15(3)22)19(23)21(18)12-16-7-5-4-6-8-16/h4-10,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLUMCNOMHELKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3)(CC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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